molecular formula C17H21Cl2N3O2S2 B2355167 2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330080-93-7

2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2355167
CAS No.: 1330080-93-7
M. Wt: 434.39
InChI Key: ZBKNBDVUJSFAST-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a thiophene ring, and a pyridine ring . These types of compounds are often used in the synthesis of biologically active compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various methods such as cyanoacetylation of amines . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The compound likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The compound, due to its functional groups, may undergo a variety of chemical reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Molecular Structure

  • Molecular Synthesis : Various compounds structurally related to 2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized for different purposes, including as potential anti-inflammatory agents (Moloney, 2001) and antimicrobial agents (Gouda et al., 2010).

  • Characterization and Analysis : These compounds undergo various chemical reactions and are characterized using different spectroscopic methods for their potential applications in medicinal chemistry. For example, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been synthesized and characterized (Talupur et al., 2021).

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : These compounds are often evaluated for antimicrobial activities. For instance, several novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were prepared and demonstrated significant activity against bacterial or fungal strains (Zhuravel et al., 2005).

  • Anticancer Properties : Some derivatives, such as new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, are synthesized and evaluated for their anticancer activity. These compounds have shown promising results in in vitro cytotoxicity tests (Atta & Abdel‐Latif, 2021).

Potential in Drug Development

  • Antimycobacterial Leads : These compounds have been used in the development of antimycobacterial drugs. For example, tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides have been synthesized as derivatives of known antimycobacterial molecules and evaluated against Mycobacterium tuberculosis (Nallangi et al., 2014).

  • Design of Antipsychotic Agents : Heterocyclic carboxamides, which include derivatives of tetrahydrothieno[2,3-c]pyridines, have been synthesized and evaluated as potential antipsychotic agents. These derivatives show promising results in binding to various receptors and in vivo activities, suggesting their potential in drug development (Norman et al., 1996).

Properties

IUPAC Name

2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S2.ClH/c1-9(2)21-6-5-11-12(8-21)25-17(15(11)16(19)23)20-14(22)7-10-3-4-13(18)24-10;/h3-4,9H,5-8H2,1-2H3,(H2,19,23)(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKNBDVUJSFAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(S3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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